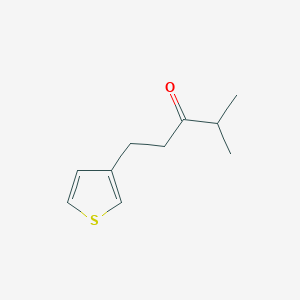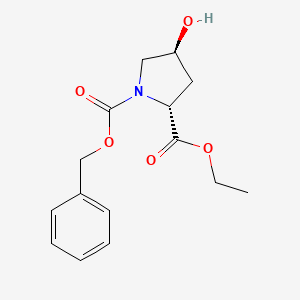
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is a compound that belongs to the class of esters. It is derived from proline, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester typically involves the esterification of trans-4-hydroxy-D-proline with ethanol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting the amino group of the proline derivative with benzyl chloroformate in the presence of a mild base at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under specific conditions to yield the free amine
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed hydrogenolysis or treatment with strong acids or bases.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
科学的研究の応用
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
- N-Benzyloxycarbonyl-L-valylglycine ethyl ester
- N-Benzyl-L-proline ethyl ester
- Ethyl benzoate
Uniqueness
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is unique due to its specific structure, which includes a trans-4-hydroxy-D-proline backbone and a benzyloxycarbonyl protecting group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
1-O-benzyl 2-O-ethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13+/m0/s1 |
InChIキー |
FEPRPINUVNZMRY-QWHCGFSZSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
正規SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


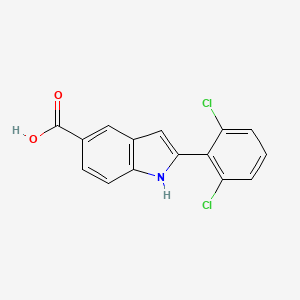
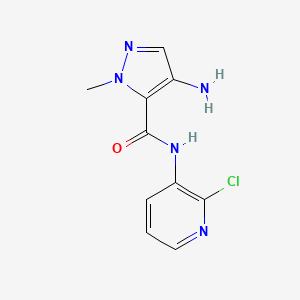
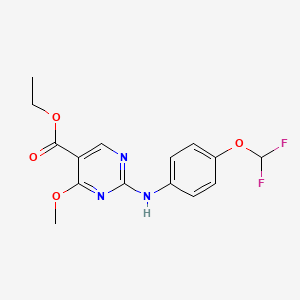
![6H-thiazolo[5,4-e]indole-7,8-dione](/img/structure/B8518709.png)
![1h-Isoindole-5-carboxylic acid,2,3-dihydro-2-methyl-7-[4-(methylsulfonyl)phenoxy]-3-oxo-,methyl ester](/img/structure/B8518714.png)
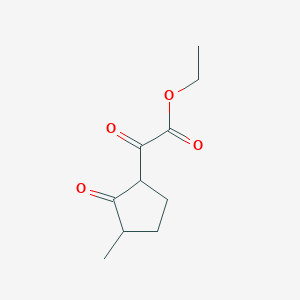
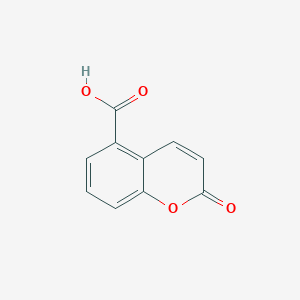
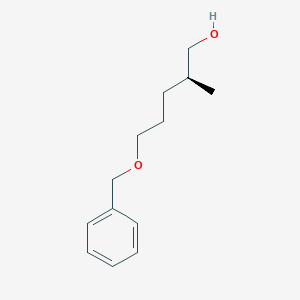
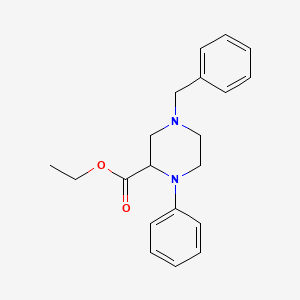
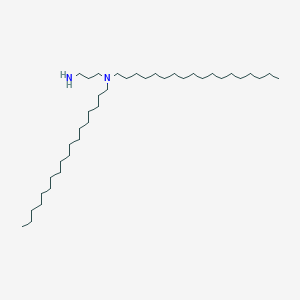
![2-{[1-(4-Bromophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B8518735.png)
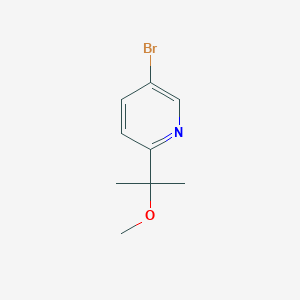
![6-chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8518750.png)
